1-(Naphthalen-2-yl)-2-(piperidin-1-yl)ethane-1,2-dione
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Overview
Description
1-(Naphthalen-2-yl)-2-(piperidin-1-yl)ethane-1,2-dione is an organic compound that features a naphthalene ring and a piperidine ring connected through an ethane-1,2-dione moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-2-yl)-2-(piperidin-1-yl)ethane-1,2-dione typically involves the following steps:
Formation of the Naphthalene Derivative: Starting with naphthalene, various functional groups can be introduced through electrophilic aromatic substitution reactions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Formation of the Ethane-1,2-dione Moiety: This can be achieved through oxidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be optimized for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-2-yl)-2-(piperidin-1-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ethane-1,2-dione moiety.
Substitution: Both the naphthalene and piperidine rings can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Halogenation reagents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its structural features.
Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-2-yl)-2-(piperidin-1-yl)ethane-1,2-dione would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The naphthalene ring could intercalate with DNA, while the piperidine ring might interact with protein targets.
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-2-yl)-2-(piperidin-1-yl)ethanone: Similar structure but lacks the second carbonyl group.
1-(Naphthalen-2-yl)-2-(morpholin-4-yl)ethane-1,2-dione: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
1-(Naphthalen-2-yl)-2-(piperidin-1-yl)ethane-1,2-dione is unique due to the presence of both a naphthalene ring and a piperidine ring connected through an ethane-1,2-dione moiety, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17NO2 |
---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
1-naphthalen-2-yl-2-piperidin-1-ylethane-1,2-dione |
InChI |
InChI=1S/C17H17NO2/c19-16(17(20)18-10-4-1-5-11-18)15-9-8-13-6-2-3-7-14(13)12-15/h2-3,6-9,12H,1,4-5,10-11H2 |
InChI Key |
MNRAHQSWKBGJII-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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